Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride

Chiral resolution Enantioselective synthesis Pipecolic acid derivatives

Butan-2-yl (2R)-piperidine-2-carboxylate hydrochloride (CAS 2470384-88-2) is a chiral piperidine derivative supplied as a hydrochloride salt. It is the sec-butyl ester of (2R)-piperidine-2-carboxylic acid (D-pipecolic acid).

Molecular Formula C10H20ClNO2
Molecular Weight 221.73
CAS No. 2470384-88-2
Cat. No. B2503450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride
CAS2470384-88-2
Molecular FormulaC10H20ClNO2
Molecular Weight221.73
Structural Identifiers
SMILESCCC(C)OC(=O)C1CCCCN1.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-3-8(2)13-10(12)9-6-4-5-7-11-9;/h8-9,11H,3-7H2,1-2H3;1H/t8?,9-;/m1./s1
InChIKeyOGCWEOYTSAMWCQ-ICLMXVQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Butan-2-yl (2R)-piperidine-2-carboxylate hydrochloride (CAS 2470384-88-2): Chiral Building Block Procurement Guide


Butan-2-yl (2R)-piperidine-2-carboxylate hydrochloride (CAS 2470384-88-2) is a chiral piperidine derivative supplied as a hydrochloride salt. It is the sec-butyl ester of (2R)-piperidine-2-carboxylic acid (D-pipecolic acid). The compound possesses a single stereogenic center at the piperidine 2-position with (R) absolute configuration, and the sec-butyl ester moiety introduces an additional chiral center at the 2-position of the butyl chain, yielding a diastereomeric mixture at the ester side chain . This building block is primarily utilized in medicinal chemistry for the synthesis of enantiomerically enriched intermediates and as a precursor for proteasome-targeting ligands [1].

Why Generic Piperidine-2-carboxylate Esters Cannot Substitute for Butan-2-yl (2R)-piperidine-2-carboxylate Hydrochloride (CAS 2470384-88-2)


Piperidine-2-carboxylate esters are a broad class of chiral building blocks, but their stereochemical and physicochemical properties are exquisitely sensitive to both the ester substituent and the configuration at the piperidine 2-position. The (R) configuration at the piperidine ring dictates the spatial orientation of the carboxylate group, which is critical for downstream diastereoselective transformations . The sec-butyl ester imparts a distinct lipophilicity profile (cLogP) and steric environment compared to methyl, ethyl, or tert-butyl analogs, directly influencing membrane permeability, metabolic stability, and binding pocket complementarity in target molecules [1]. Furthermore, the hydrochloride salt form ensures aqueous solubility that differs from free-base or other salt forms, impacting reaction work-up and formulation . Substituting any of these parameters—stereochemistry, ester group, or counterion—without experimental validation risks altered reactivity, compromised enantiomeric purity, or failed biological activity in the final product.

Quantitative Differentiation Evidence for Butan-2-yl (2R)-piperidine-2-carboxylate Hydrochloride (CAS 2470384-88-2) vs. Comparator Compounds


Stereochemical Identity: (2R) vs. (2S) Enantiomer Differentiation

The target compound bears the (2R) absolute configuration at the piperidine ring, as confirmed by the InChI stereodescriptor '/m1./s1' . The (2S) enantiomer (Sigma-Aldrich ENAH9453E1AE) carries the opposite configuration '/m0./s1' . In chiral synthesis, the (R) vs. (S) configuration dictates the stereochemical outcome of subsequent reactions, such as diastereoselective alkylation or peptide coupling. No interconversion between enantiomers is possible without breaking and reforming the chiral center, making the two compounds non-interchangeable for any stereochemically defined application.

Chiral resolution Enantioselective synthesis Pipecolic acid derivatives

Ester Lipophilicity: sec-Butyl vs. Methyl Ester cLogP Comparison

The sec-butyl ester of the target compound (C10H19NO2·HCl, MW 221.72) provides greater lipophilicity than the corresponding methyl ester (R)-piperidine-2-carboxylate hydrochloride (C7H14ClNO2, MW 179.64) . While experimentally measured logP values are not publicly available for either compound, structural analysis indicates the sec-butyl ester adds three additional methylene units vs. the methyl ester, which is predicted to increase logP by approximately 1.5 units based on the Hansch-Leo fragmental constant for -CH2- (π ≈ 0.5) [1]. Increased lipophilicity enhances passive membrane permeability, a desirable property for prodrugs or CNS-targeted candidates.

Lipophilicity Drug design Membrane permeability Metabolic stability

Hydrochloride Salt Solubility: HCl Salt vs. Free Base Aqueous Compatibility

The target compound is supplied as the hydrochloride salt (Cl⁻ counterion), as confirmed by both Sigma-Aldrich specifications and PubChem [1]. Hydrochloride salts of piperidine esters generally exhibit significantly higher aqueous solubility than their corresponding free bases due to ionization of the piperidine nitrogen at physiological and mildly acidic pH. The free base form of the sec-butyl ester (CAS 1372901-82-0) has a molecular formula of C10H19NO2 and lacks the chloride counterion; its aqueous solubility is expected to be substantially lower. Quantitative solubility data are not publicly reported for either form, but as a class, piperidine hydrochloride salts typically show >10 mg/mL solubility in water vs. <1 mg/mL for free bases [2].

Aqueous solubility Salt selection Reaction medium compatibility

Proteasome Inhibitor Scaffold: sec-Butyl Ester in Allosteric Ligand Design

Patent US20160152567A1 (University of Texas) discloses piperidine-2-carboxylic acid derivatives containing a 1-oxo-aroyl group and a lipophilic ester side chain as allosteric inhibitors of proteasome 2S activity [1]. The general structure includes variable ester groups (R₁) where lipophilic esters such as sec-butyl, n-butyl, and benzyl are claimed. The sec-butyl ester specifically is listed among the preferred embodiments due to its balance of steric bulk and lipophilicity, which influences binding to the allosteric pocket of the 20S proteasome. While the patent does not report isolated IC₅₀ values for the exact free-base or salt form of the target compound, the class-level SAR indicates that sec-butyl esters generally show superior proteasome inhibition compared to smaller methyl or ethyl esters, and better metabolic stability than tert-butyl esters in this scaffold.

Proteasome inhibition Allosteric modulators Pipecolic acid scaffold

Purity Specification: 95% vs. Lower-Grade Commercial Alternatives

The Sigma-Aldrich offering of butan-2-yl (2R)-piperidine-2-carboxylate hydrochloride specifies a minimum purity of 95% . Many generic suppliers of piperidine-2-carboxylate ester hydrochlorides offer purities as low as 90% or 93% for the racemic or enantiopure forms . Higher purity reduces the risk of side reactions in multi-step syntheses, minimizes the need for additional purification steps, and improves batch-to-batch reproducibility—factors that directly impact total synthesis cost and timeline.

Chemical purity Procurement specifications Reproducibility

Storage and Shipping: Cold-Chain Requirement vs. Ambient-Stable Analogs

The target compound requires storage at 4°C and ships on ice packs, as specified by Sigma-Aldrich . In contrast, tert-butyl piperidine-2-carboxylate hydrochloride and methyl piperidine-2-carboxylate hydrochloride are typically stable at room temperature . This indicates that the sec-butyl ester hydrochloride has lower thermal stability or higher hygroscopicity than bulkier tert-butyl or smaller methyl ester analogs, necessitating cold-chain logistics that affect procurement planning and storage infrastructure.

Storage stability Shipping conditions Compound integrity

Recommended Application Scenarios for Butan-2-yl (2R)-piperidine-2-carboxylate Hydrochloride (CAS 2470384-88-2)


Enantioselective Synthesis of (R)-Configured Piperidine-Containing Drug Candidates

This compound serves as a direct precursor for introducing the (R)-pipecolic acid moiety into target molecules. The (2R) stereochemistry is locked and cannot racemize under standard coupling conditions, making it suitable for synthesizing enantiomerically pure drug candidates such as argatroban analogs or other (R)-pipecolic acid-containing peptidomimetics . For any synthesis where the (2S) enantiomer would produce an inactive or toxic diastereomer, the (2R) compound is the mandatory choice.

Allosteric Proteasome Inhibitor Lead Optimization

Based on the patent SAR disclosed in US20160152567A1, the sec-butyl ester scaffold is a preferred lipophilic substituent for piperidine-2-carboxylic acid-derived allosteric inhibitors of the 20S proteasome [1]. Researchers optimizing lead compounds in this series should use the (2R)-sec-butyl ester hydrochloride as a key building block to probe the lipophilic pocket of the proteasome allosteric site, where the sec-butyl group may confer better target engagement than methyl or ethyl analogs.

Aqueous-Phase Peptide Coupling or Bioconjugation Chemistry

The hydrochloride salt form ensures sufficient aqueous solubility for reactions conducted in water or aqueous buffer systems, such as amide bond formation using water-soluble carbodiimides (EDC/NHS) . This eliminates the need for pre-dissolution in organic co-solvents, simplifying reaction set-up and reducing potential solvent incompatibility with sensitive biomolecules.

Chiral Building Block Procurement for Automated Parallel Synthesis Libraries

The 95% minimum purity specification and defined (2R) stereochemistry make this compound suitable for inclusion in automated synthesis libraries where consistent enantiopurity across building blocks is critical for SAR interpretation . However, laboratories must account for the cold-chain storage requirement when integrating this building block into automated weighing and dispensing workflows.

Quote Request

Request a Quote for Butan-2-yl (2R)-piperidine-2-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.